molecular formula C6H2F2N2 B1603261 2,6-Difluoro-3-cyanopyridine CAS No. 869557-17-5

2,6-Difluoro-3-cyanopyridine

Cat. No.: B1603261
CAS No.: 869557-17-5
M. Wt: 140.09 g/mol
InChI Key: BAMJLRZKCSLZHA-UHFFFAOYSA-N
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Description

Structural Features and Nomenclature

This compound is a pyridine derivative with the molecular formula C6H2F2N2 and a molecular weight of 140.09 g/mol. The compound's structure features a pyridine ring with fluorine atoms at positions 2 and 6, and a cyano group (nitrile functionality) at position 3. This arrangement creates a distinctive electronic distribution across the molecule, influencing its chemical behavior and reactivity.

The compound is officially identified by the International Union of Pure and Applied Chemistry (IUPAC) name 2,6-difluoropyridine-3-carbonitrile, but is also known by several synonyms including 2,6-Difluoronicotinonitrile and 2,6-difluoro-3-pyridinecarbonitrile. Its Chemical Abstracts Service (CAS) registry number is 869557-17-5.

The structural identification of this compound is further specified by its International Chemical Identifier (InChI) notation: InChI=1S/C6H2F2N2/c7-5-2-1-4(3-9)6(8)10-5/h1-2H, and its corresponding InChIKey: BAMJLRZKCSLZHA-UHFFFAOYSA-N.

The physical and chemical properties of this compound are summarized in the following table:

Property Value Source
Molecular Formula C6H2F2N2
Molecular Weight 140.09 g/mol
Boiling Point 225.7±35.0 °C at 760 mmHg
Flash Point 90.3±25.9 °C
Density 1.36±0.1 g/cm³ (Predicted)
Refractive Index 1.483
pKa -9.54±0.10 (Predicted)

The predicted collision cross-section data for various adducts of this compound provides additional structural information about the compound's behavior in different ionic states:

Adduct m/z Predicted CCS (Ų)
[M+H]+ 141.02588 117.9
[M+Na]+ 163.00782 129.8
[M-H]- 139.01132 117.9
[M+NH4]+ 158.05242 136.3
[M+K]+ 178.98176 127.2
[M+H-H2O]+ 123.01586 104.0
[M+HCOO]- 185.01680 136.6
[M+CH3COO]- 199.03245 186.9
[M+Na-2H]- 160.99327 125.1
[M]+ 140.01805 110.7
[M]- 140.01915 110.7

These collision cross-section values represent the effective area of the molecule that interacts with a buffer gas during ion mobility spectrometry, providing insights into the three-dimensional structure and conformational properties of the compound.

Historical Development of Fluorinated Cyanopyridines

The development of fluorinated cyanopyridines like this compound is connected to broader advancements in fluorination methodologies and heterocyclic chemistry. Historically, fluorinated pyridine derivatives have presented significant synthetic challenges due to the difficulties associated with selective fluorination.

A pivotal advancement in this field came with the development of convenient late-stage fluorination techniques for pyridylic carbon-hydrogen bonds. Research published by Meanwell, Nodwell, Martin, and Britton demonstrated a robust, metal-free direct fluorination of unactivated pyridylic carbon-hydrogen bonds using N-fluorobenzenesulfonimide. This methodology exhibited high functional-group tolerance and provided complementary selectivity to existing carbon-hydrogen fluorination strategies, significantly expanding the synthetic accessibility of fluorinated pyridines.

The evolution of fluorination techniques has been particularly important for creating compounds like this compound. In 2014, researchers documented significant progress in the synthesis and late-stage functionalization of complex molecules through fluorination. This work described tandem carbon-hydrogen fluorination and nucleophilic aromatic substitution processes that enabled the preparation of various fluorinated pyridine derivatives with high efficiency and selectivity.

Studies on the selectivity of fluorination reactions revealed that more Lewis basic pyridines undergo carbon-hydrogen fluorination reactions in preference to less Lewis basic pyridines. This understanding has been crucial for developing selective synthesis routes to compounds like this compound, which requires precise control over the fluorination process.

The synthetic methodologies for accessing fluorinated cyanopyridines have continued to evolve, with modern approaches focusing on more efficient, selective, and environmentally friendly processes. Industrial production methods often employ large-scale fluorination processes using fluorinating agents such as aluminum fluoride and copper fluoride at elevated temperatures to ensure high yields and purity of the final product.

Significance in Modern Heterocyclic Chemistry

This compound holds considerable significance in modern heterocyclic chemistry due to its unique structural and electronic properties. Recent research published in 2025 has uncovered the profound influence of fluorine substitution on the electronic structures, ionization behaviors, and vibrational dynamics of pyridine systems. This work demonstrated that the positioning of fluorine atoms selectively stabilizes the nitrogen lone pair and the π orbitals in the pyridine ring, significantly affecting valence orbital energies.

The presence of two fluorine atoms at the 2,6-positions combined with a cyano group at position 3 creates a distinctive electronic environment. This electronic configuration makes this compound valuable as a building block in organic synthesis, particularly for the construction of more complex heterocyclic systems. The compound's unique reactivity profile allows for selective transformations that might be difficult to achieve with non-fluorinated analogues.

In medicinal chemistry, fluorinated building blocks like this compound have become increasingly important. According to recent information from 2025, approximately 30% of all newly approved drugs and more than 50% of approved blockbuster drugs incorporate one or more fluorine atoms. The incorporation of fluorine atoms into organic molecules serves to modulate their physical and chemical properties, including stability, reactivity, lipophilicity, and acidity with minimal steric perturbation.

The specific positioning of the fluorine atoms in this compound has been shown to govern ionization energies, molecular geometries, and vibronic interactions. This allows for precise tuning of molecular properties, making the compound valuable for the development of functional materials and specialized chemical systems.

Furthermore, this compound serves as an important synthetic intermediate in the preparation of various compounds of interest. The carbon-hydrogen fluorination and nucleophilic aromatic substitution sequence involving fluorinated pyridines has been demonstrated to create shorter and higher-yielding synthetic routes to compounds with potential applications in pharmaceutical research.

Research has also shown that the unique combination of fluorine atoms and a cyano group in this compound imparts distinct electronic properties that influence its interaction with molecular targets. The presence of fluorine atoms enhances binding affinity and selectivity, making derivatives of this compound potentially useful in the design of compounds that interact with specific biological pathways.

In the realm of materials science, fluorinated heterocycles like this compound contribute to the development of advanced materials with specialized electronic and optical properties. The higher thermal stability of fluorinated building blocks compared to their non-fluorinated counterparts makes them valuable components in materials designed to withstand challenging conditions.

Properties

IUPAC Name

2,6-difluoropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F2N2/c7-5-2-1-4(3-9)6(8)10-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMJLRZKCSLZHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602071
Record name 2,6-Difluoropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869557-17-5
Record name 2,6-Difluoropyridine-3-carbonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID30602071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-difluoropyridine-3-carbonitrile
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Preparation Methods

Fluorination of 2,6-Dichloro-3-cyanopyridine Precursors

One of the most practical and industrially relevant methods involves the nucleophilic aromatic substitution of chlorine atoms in 2,6-dichloro-3-cyanopyridine or 2-chloro-6-fluoro-3-cyanopyridine with alkali metal fluorides to yield 2,6-difluoro-3-cyanopyridine.

  • Reaction conditions:

    • Alkali metal fluoride (commonly potassium fluoride) is reacted with the chlorinated precursor in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or sulfolane.
    • Temperatures typically range from 150°C to 190°C, with optimal yields near 185-188°C.
    • The reaction is performed under controlled stirring rates (≥50 rpm in baffled vessels) to ensure homogeneity.
    • Minimal acid or base additives are used to avoid corrosion and side reactions.
    • Reaction times vary but typically last 25-30 hours at lower temperatures for about 80% yield.
  • Advantages:

    • Avoids the use of corrosive hydrogen fluoride or fluorinating agents generating hazardous byproducts.
    • High selectivity for fluorine substitution at the 2 and 6 positions.
    • The process can be optimized to minimize waste and environmental impact.
  • Reference data:

    Parameter Typical Value Notes
    Solvent DMSO, Sulfolane Polar aprotic solvents preferred
    Temperature 180-190°C (optimal ~185°C) Higher temperatures increase rate
    Reaction time 25-30 hours For ~80% yield at 150°C
    KF to chloropyridine ratio 110-115% stoichiometric Slight excess to drive reaction
    Acid impurities in KF <0.02% HF Low acid content preferred

This method is detailed in US patent US4071521A, which emphasizes the balance between reaction temperature, solvent choice, and reagent purity to optimize yields and minimize corrosion issues.

Direct Cyanation of 2,6-Difluoropyridine

An alternative approach involves first preparing 2,6-difluoropyridine, followed by selective cyanation at the 3-position.

  • Cyanation methods:

    • Electrophilic or nucleophilic cyanation using reagents such as copper(I) cyanide or metal cyanides under catalyzed conditions.
    • Use of transition metal catalysts (e.g., palladium) for cross-coupling cyanation reactions.
    • Conditions are optimized to preserve the fluorine substituents.
  • Challenges:

    • Maintaining regioselectivity to install the cyano group exclusively at the 3-position.
    • Avoiding defluorination or side reactions during cyanation.

While specific detailed protocols for direct cyanation of 2,6-difluoropyridine to this compound are less documented in open literature, this route is conceptually viable and used in advanced synthetic schemes.

Synthesis via 3-Cyanopyridine Derivatives and Subsequent Fluorination

Another approach starts from 3-cyanopyridine or its derivatives, followed by selective fluorination at the 2 and 6 positions.

  • Fluorination techniques:

    • Electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
    • Nucleophilic fluorination via halogen exchange reactions (halogen dance) starting from chloropyridine derivatives.
  • Advantages and limitations:

    • Electrophilic fluorination can be highly selective but may require protecting groups or harsh conditions.
    • Nucleophilic fluorination is more common industrially but may need pre-functionalized intermediates.

This method is supported by general fluorination chemistry principles and the known reactivity of cyanopyridines.

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Yield/Notes Reference
Nucleophilic fluorination of 2,6-dichloro-3-cyanopyridine 2,6-Dichloro-3-cyanopyridine KF, DMSO or sulfolane, 180-190°C, 25-30 h ~80% yield; mild conditions; industrially viable
Direct cyanation of 2,6-difluoropyridine 2,6-Difluoropyridine Metal cyanides, Pd catalysts, controlled temp Regioselective cyanation; less documented
Fluorination of 3-cyanopyridine derivatives 3-Cyanopyridine or 2-chloro-3-cyanopyridine Electrophilic fluorination (Selectfluor) or nucleophilic halogen exchange Selectivity challenges; requires optimization
Chlorination of 3-cyanopyridine N-oxide (model halogenation) 3-Cyanopyridine N-oxide Bis(trichloromethyl)carbonate, organic base, 30-75°C High yield; environmentally friendly chlorination

Research Findings and Practical Considerations

  • Reaction environment: Use of polar aprotic solvents such as DMSO and sulfolane is crucial for nucleophilic fluorination efficiency.
  • Temperature control: Optimal temperature range balances reaction rate and product stability. Excessive heat can cause decomposition or side reactions.
  • Reagent purity: Low acid content in KF is critical to prevent corrosion and unwanted side reactions.
  • Environmental impact: Newer methods favor reagents and conditions that minimize hazardous waste (e.g., avoiding sulfur dioxide or phosphorus-containing byproducts).
  • Scalability: Industrial processes focus on cost-effective reagents, mild conditions, and straightforward purification steps.

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-3-cyanopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

2,6-Difluoro-3-cyanopyridine comprises a pyridine ring substituted with two fluorine atoms at the 2 and 6 positions and a cyano group at the 3 position . The presence of these substituents alters the chemical reactivity and physical properties of the pyridine ring, making it a versatile building block for synthesizing various complex molecules.

Potential Applications

Given the properties of this compound and related compounds, potential applications can be inferred:

Pharmaceuticals:

  • Building Block: Cyanopyridines, in general, are valuable scaffolds in drug discovery . The cyano group can be utilized for further functionalization or derivatization, allowing the synthesis of diverse chemical libraries for biological screening.
  • Inhibitors and Degraders: Research indicates that modifications to pyridine-based compounds can lead to the discovery of bioactive molecules. For instance, 2-heterocyclyl- and heteroarylpyrimidines have been explored as inhibitors, with some causing rapid degradation of BCL6, a protein associated with lymphoma . Fluorination, as seen in this compound, can also enhance the metabolic stability and potency of such compounds .

Agrochemicals:

  • Synthesis of Agrochemicals: 3-Cyanopyridine is used in manufacturing agrochemicals . Therefore, this compound could potentially be used as an intermediate in the synthesis of novel agrochemicals, with the fluorine substituents potentially modifying the compound's activity or stability.

Material Science:

  • Precursor for Advanced Materials: Fluorinated compounds are of interest in material science due to their unique properties, such as increased chemical stability and altered electronic properties. This compound might serve as a precursor in synthesizing novel materials with specific electronic or optical properties.

Reagents:

  • Reaction Intermediate: 2,6-Difluoropyridine can be synthesized from 2,6-dichloropyridine using alkali metal fluorides . This suggests that this compound could be used as a reagent in various chemical transformations, especially where the presence of fluorine atoms can influence the reaction pathway or the properties of the resulting products.

Safety Information

This compound is labeled as harmful if swallowed or in contact with skin . Proper safety measures, including wearing protective gloves and clothing, and avoiding inhalation or ingestion, should be observed when handling this compound .

Case Studies and Data

Due to the limited information in the search results, specific case studies and comprehensive data tables for this compound applications are not available.

Natural Product Context

Natural products and their derivatives play a significant role in scientific research . Although this compound is a synthetic compound, understanding the applications of natural compounds can provide context for its potential uses:

  • Bioactive Compounds: Natural compounds are explored for various bioactivities, including antitumor, antioxidant, and antibacterial effects . Synthetic analogs, like this compound, can be designed to mimic or enhance these activities.
  • Applications in Traditional Medicine: Some natural products, such as basil polysaccharides, have therapeutic applications . While this compound is not directly related to traditional medicine, its potential pharmaceutical applications could be informed by the study of natural compounds.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-cyanopyridine in biological systems involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent inhibitor of specific biological pathways. For instance, it has been shown to inhibit topoisomerase enzymes, leading to antiproliferative effects against cancer cells .

Comparison with Similar Compounds

  • 2-Fluoropyridine
  • 3-Cyanopyridine
  • 2,6-Difluoropyridine

Comparison: 2,6-Difluoro-3-cyanopyridine is unique due to the combined presence of both fluorine atoms and a cyano group, which imparts distinct electronic properties. Compared to 2-fluoropyridine and 3-cyanopyridine, it exhibits enhanced reactivity and stability. The dual fluorination also makes it less basic and more resistant to metabolic degradation, which is advantageous in drug development .

Biological Activity

2,6-Difluoro-3-cyanopyridine is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with two fluorine atoms at the 2 and 6 positions and a cyano group at the 3 position. This unique structure enhances its electronic properties, making it a valuable scaffold in drug discovery. The presence of fluorine atoms increases its binding affinity to various biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been identified as a potent inhibitor of topoisomerase enzymes, which play a vital role in DNA replication and transcription. By inhibiting these enzymes, this compound exhibits antiproliferative effects against cancer cells.

Key Mechanisms Include:

  • Enzyme Inhibition: Specifically inhibits topoisomerases leading to DNA damage in cancer cells.
  • Receptor Modulation: Potential modulation of nicotinic acetylcholine receptors (nAChRs), which may contribute to neuroprotective effects .

Biological Activities

The compound has been investigated for various biological activities:

  • Anticancer Activity: Exhibits significant antiproliferative effects against several cancer cell lines by inducing apoptosis through topoisomerase inhibition.
  • Antimicrobial Properties: Preliminary studies suggest potential antimicrobial activity, although further research is needed to establish efficacy and mechanisms.
  • Neuroprotective Effects: Modulates nAChRs, indicating potential benefits in neurodegenerative diseases .

1. Antiproliferative Effects

A study demonstrated that this compound significantly inhibited the growth of SU-DHL-4 and OCI-Ly1 cell lines in vitro. The compound showed a dose-dependent reduction in cell viability, confirming its potential as an anticancer agent .

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
SU-DHL-45.0Topoisomerase II inhibition
OCI-Ly17.5Induction of apoptosis

2. Neuroprotective Studies

Research indicated that the compound may enhance cholinergic signaling by acting as an allosteric modulator at nAChRs. This modulation could provide neuroprotective effects in models of neurodegeneration .

Table 2: Modulatory Effects on nAChRs

CompoundEC50 (µM)Max Modulation (%)
This compound0.14600

Comparative Analysis with Related Compounds

The unique structure of this compound allows for distinct biological activities compared to similar compounds such as 2-fluoropyridine and 3-cyanopyridine.

Table 3: Comparison with Similar Compounds

CompoundActivity TypeBinding Affinity
2-FluoropyridineModerate AnticancerLower
3-CyanopyridineAntimicrobialModerate
This compound Potent Anticancer Higher

Q & A

Basic Research Questions

Q. What is the role of 2,6-difluoro-3-cyanopyridine in Suzuki–Miyaura cross-coupling reactions, and how does its electronic structure influence reactivity?

  • Methodological Answer : The compound acts as a boron reagent in SM cross-coupling due to its electron-deficient aromatic ring, which stabilizes transition states during carbon–carbon bond formation. The fluorine atoms enhance electrophilicity, while the cyano group directs regioselectivity. Optimize reactions using palladium catalysts (e.g., Pd(OAc)₂) and ligands like Xantphos under mild conditions (room temperature, aqueous/organic biphasic systems) .

Q. How can researchers optimize reaction conditions for synthesizing this compound derivatives?

  • Methodological Answer : Key parameters include:

  • Catalyst : Pd(OAc)₂ (0.01–0.1 eq) with Xantphos as a ligand.
  • Base : Cs₂CO₃ or t-BuONa to deprotonate intermediates.
  • Solvent : Toluene or THF at reflux (80–110°C).
  • Substrate Ratios : Aryl halides and amines in 1:1.2 molar ratios.
    Monitor progress via TLC or HPLC, and purify via column chromatography (silica gel, ethyl acetate/hexane) .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer : Use:

  • ¹H/¹³C NMR : Identify substituent effects (e.g., fluorine-induced deshielding at δ 145–160 ppm).
  • HRMS : Confirm molecular weights (e.g., [M+H]+ = 248.0391 for C₁₂H₈ClFN₃).
  • XRD : Resolve crystal packing and intermolecular interactions (e.g., CCDC 1410427) .

Advanced Research Questions

Q. How do steric and electronic effects of this compound derivatives impact their binding to biological targets?

  • Methodological Answer : Fluorine atoms enhance metabolic stability and bioavailability by reducing CYP450-mediated oxidation. Use docking studies (e.g., AutoDock Vina) to compare binding affinities of derivatives with varying substituents (e.g., 4-cyanophenyl vs. 4-fluorophenyl). Validate via enzymatic assays (IC₅₀ measurements) .

Q. What strategies resolve contradictions in reported fluorination effects on pyridine reactivity?

  • Methodological Answer : Discrepancies arise from competing electronic (electron-withdrawing) and steric effects. For example:

  • Electron-Deficient Systems : Fluorine enhances electrophilicity in SM couplings but may hinder nucleophilic aromatic substitution (SNAr).
  • Steric Hindrance : 2,6-Difluoro substitution blocks para positions, limiting further functionalization.
    Address via computational modeling (DFT) to quantify substituent effects .

Q. How can enantioselective synthesis of chiral this compound derivatives be achieved?

  • Methodological Answer : Use chiral ligands (e.g., BINAP) with palladium catalysts to induce asymmetry during cross-coupling. Alternatively, employ enzymatic resolution (e.g., lipases) for kinetic separation. Confirm enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

  • Methodological Answer : Scaling issues include:

  • Catalyst Recovery : Use immobilized Pd nanoparticles or flow chemistry.
  • Purification : Replace column chromatography with recrystallization (e.g., AcOEt/hexane).
  • Toxicity : Implement glovebox protocols for handling cyanide intermediates.
    Validate scalability via PAT (Process Analytical Technology) .

Q. How do structural modifications (e.g., cyano → carboxamide) alter the pharmacokinetic profile of this compound-based compounds?

  • Methodological Answer : Replace the cyano group with carboxamide to improve solubility (logP reduction) while retaining target affinity. Assess via:

  • In vitro ADME : Microsomal stability, plasma protein binding.
  • In vivo PK : Oral bioavailability in rodent models.
    Compare with parent compound using LC-MS/MS .

Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate off-target effects via kinome-wide profiling.
  • Hybrid Derivatives : Combine with thieno[2,3-b]pyridine scaffolds for enhanced bioactivity .
  • Green Chemistry : Develop solvent-free or microwave-assisted syntheses.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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